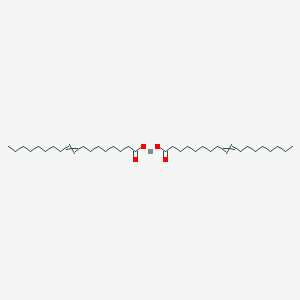

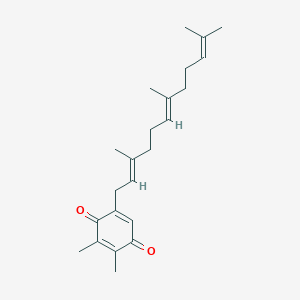

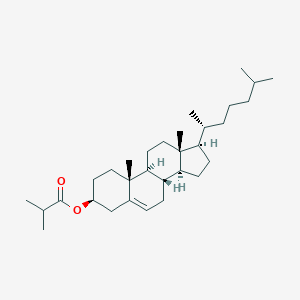

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione, also known as vitamin K2, is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is a derivative of naphthoquinone and is synthesized by bacteria in the gut. Vitamin K2 is found in fermented foods such as cheese, natto, and sauerkraut, and is also available as a dietary supplement.

Mécanisme D'action

Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in proteins. This carboxylation is essential for the activation of proteins such as osteocalcin and matrix Gla protein, which are involved in bone metabolism and cardiovascular health, respectively.

Effets Biochimiques Et Physiologiques

Vitamin K2 has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women. It has also been shown to improve arterial elasticity and reduce arterial stiffness in healthy adults. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to reduce the risk of prostate cancer and lung cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Vitamin K2 is relatively stable and can be easily synthesized in the laboratory. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

Future research on 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could focus on its role in the prevention and treatment of osteoporosis, cardiovascular disease, and cancer. In addition, the development of novel formulations of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, the identification of new targets of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could lead to the discovery of novel pathways involved in bone metabolism and cardiovascular health.

Méthodes De Synthèse

The synthesis of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 involves the condensation of 2-methyl-1,4-naphthoquinone with geranylgeranyl pyrophosphate, which is derived from farnesyl pyrophosphate and isopentenyl pyrophosphate. This reaction is catalyzed by the enzyme geranylgeranyltransferase II, which is located in the endoplasmic reticulum of cells.

Applications De Recherche Scientifique

Vitamin K2 has been extensively studied for its role in bone health, cardiovascular health, and cancer prevention. It has been shown to activate osteocalcin, a protein that is essential for bone formation, and to inhibit the production of matrix metalloproteinases, enzymes that degrade bone matrix. Vitamin K2 has also been shown to prevent arterial calcification, a process that contributes to the development of cardiovascular disease. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

Numéro CAS |

1168-52-1 |

|---|---|

Nom du produit |

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione |

Formule moléculaire |

C23H32O2 |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

2,3-dimethyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C23H32O2/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-15-22(24)19(5)20(6)23(21)25/h9,11,13,15H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |

Clé InChI |

AUMXJZBVBBGETK-OUBUNXTGSA-N |

SMILES isomérique |

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C |

SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |

SMILES canonique |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)